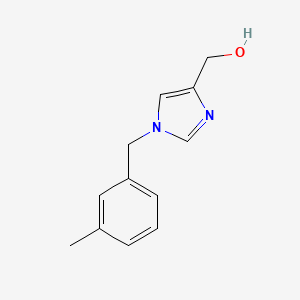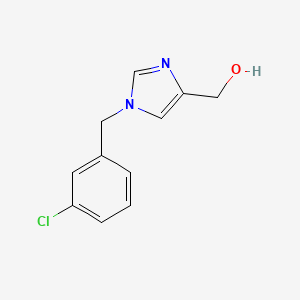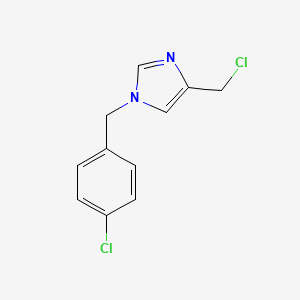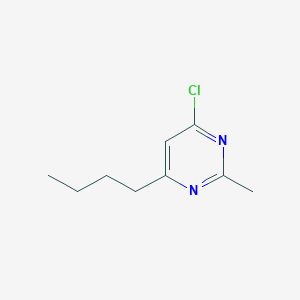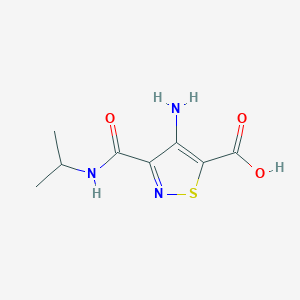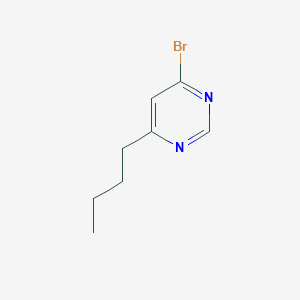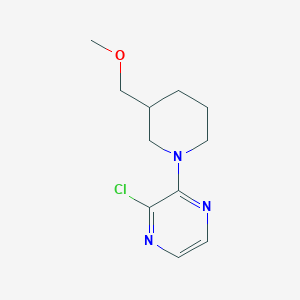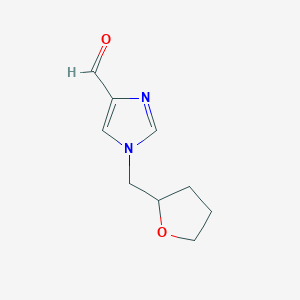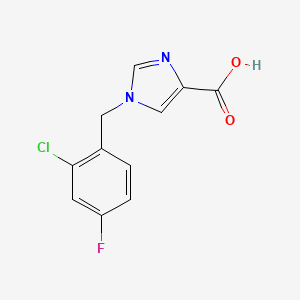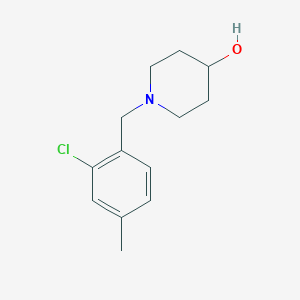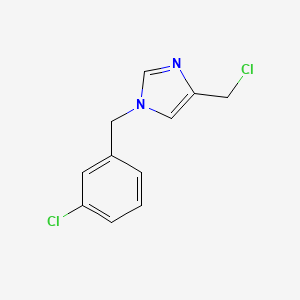
1-(3-chlorobenzyl)-4-(chloromethyl)-1H-imidazole
Übersicht
Beschreibung
The compound “1-(3-chlorobenzyl)-4-(chloromethyl)-1H-imidazole” belongs to the class of organic compounds known as imidazoles, which are characterized by a five-membered ring structure that includes two nitrogen atoms . The presence of chlorobenzyl and chloromethyl groups suggests that this compound might have interesting reactivity and potential applications in organic synthesis .
Molecular Structure Analysis
The molecular structure of imidazoles is planar due to the sp2 hybridization of all its atoms . The presence of chlorobenzyl and chloromethyl groups could introduce steric hindrance and affect the compound’s reactivity .Chemical Reactions Analysis
Imidazoles are known to participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions . The chlorobenzyl and chloromethyl groups might make the compound more reactive towards nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure . Imidazoles are generally stable under normal conditions, but the presence of chlorobenzyl and chloromethyl groups might affect the compound’s stability, solubility, and other properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research on 1-(3-chlorobenzyl)-4-(chloromethyl)-1H-imidazole and related compounds primarily focuses on their synthesis, characterization, and the investigation of their properties. For instance, the study by You (2012) detailed the synthesis and characterization of a flexible ligand with two imidazole groups, emphasizing the high activity of the terminal N atom for metal coordination, indicating potential applications in coordination chemistry (C. You, 2012). Similarly, a work by Rekha et al. (2019) synthesized benzylidenehydrazinyl imidazoles and explored their molecular properties, demonstrating notable antibacterial and antifungal activities, which could imply applications in developing antimicrobial agents (T. Rekha, U. Nagarjuna, A. Padmaja, V. Padmavathi, 2019).
Chemical Reactivity and Applications
Investigations into the chemical reactivity of imidazole derivatives, including those related to this compound, reveal their potential for creating complex molecular architectures. For example, Atzrodt et al. (2000) described nucleophilic substitution reactions of 4H-imidazoles, a process that could be pivotal in synthesizing fused imidazoles and new chromophores, demonstrating the versatility of imidazole compounds in synthetic organic chemistry and material science (J. Atzrodt, R. Beckert, W. Günther, H. Görls, 2000).
Catalysis and Material Science
In the realm of catalysis and material science, the study by Zadehahmadi et al. (2014) on mangenese(III) porphyrin supported on imidazole-modified chloromethylated MIL-101(Cr) highlights the application of imidazole derivatives in developing heterogeneous and reusable catalysts for hydrocarbon oxidation. This showcases the role of such compounds in advancing green chemistry and catalysis (Farnaz Zadehahmadi et al., 2014).
Molecular Sensing
Another intriguing application is in the development of molecular sensors, as demonstrated by Shi et al. (2015), who synthesized lanthanide metal-organic frameworks using imidazole dicarboxylate derivatives. These frameworks exhibited selective fluorescence sensing capabilities for benzaldehyde-based derivatives, indicating the potential of imidazole compounds in creating sensitive and selective chemical sensors (B. Shi, Yuanhao Zhong, Lili Guo, Gang Li, 2015).
Zukünftige Richtungen
The study of new imidazole derivatives is an active area of research in medicinal chemistry due to their wide range of biological activities . “1-(3-chlorobenzyl)-4-(chloromethyl)-1H-imidazole” could be of interest in this context, but further studies would be needed to determine its potential applications .
Eigenschaften
IUPAC Name |
4-(chloromethyl)-1-[(3-chlorophenyl)methyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2/c12-5-11-7-15(8-14-11)6-9-2-1-3-10(13)4-9/h1-4,7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVNWNFCGAFPBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(N=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


